molecular formula C7H4BrNOS B6229920 2-bromothieno[2,3-c]pyridin-7-ol CAS No. 960289-04-7

2-bromothieno[2,3-c]pyridin-7-ol

Cat. No. B6229920
CAS RN: 960289-04-7
M. Wt: 230.1
InChI Key:
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Description

2-bromothieno[2,3-c]pyridin-7-ol is a thienopyridine derivative .


Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been explored in the context of GRK2 inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors, but its use has been limited by the availability of synthetic building blocks . Thieno[3,2-b]pyridin-7-ol may be used in the synthesis of 7-bromothieno[3,2-b]pyridine .


Molecular Structure Analysis

The molecular weight of 2-bromothieno[2,3-c]pyridin-7-ol is 230.08 . The IUPAC name is 2-bromothieno[2,3-c]pyridin-7(6H)-one .


Chemical Reactions Analysis

Thieno[3,2-b]pyridin-7-ol may be used in the synthesis of 7-bromothieno[3,2-b]pyridine .


Physical And Chemical Properties Analysis

2-bromothieno[2,3-c]pyridin-7-ol has a melting point of 246-248°C . It is a solid at room temperature .

Mechanism of Action

Thieno[2,3-c]pyridine derivatives have been used as ATP-mimetic kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Safety and Hazards

The safety information for 2-bromothieno[2,3-c]pyridin-7-ol includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The thieno[2,3-c]pyridine scaffold has potential for the development of kinase inhibitors . A diverse collection of simple thieno[2,3-c]pyridine derivatives could serve as starting points for future drug discovery programs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromothieno[2,3-c]pyridin-7-ol involves the bromination of thieno[2,3-c]pyridine followed by the introduction of a hydroxyl group at the 7th position.", "Starting Materials": [ "Thieno[2,3-c]pyridine", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Thieno[2,3-c]pyridine is reacted with bromine in acetic acid to yield 2-bromo-thieno[2,3-c]pyridine.", "2-bromo-thieno[2,3-c]pyridine is then treated with sodium hydroxide and hydrogen peroxide in water to introduce a hydroxyl group at the 7th position, yielding 2-bromothieno[2,3-c]pyridin-7-ol." ] }

CAS RN

960289-04-7

Product Name

2-bromothieno[2,3-c]pyridin-7-ol

Molecular Formula

C7H4BrNOS

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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